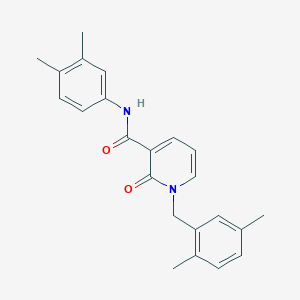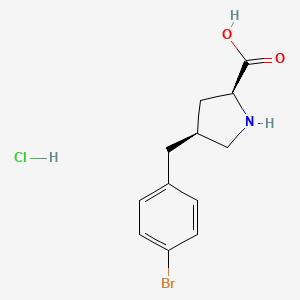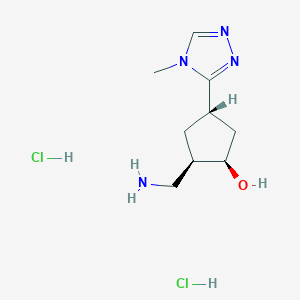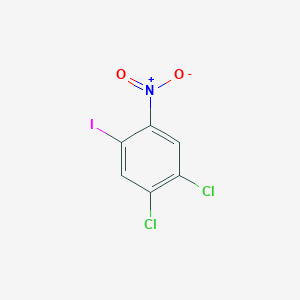![molecular formula C18H19F3N4O2 B2501157 1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(Trifluormethyl)phenyl]piperidin-3-carboxamid CAS No. 1396866-81-1](/img/structure/B2501157.png)
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(Trifluormethyl)phenyl]piperidin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is a chemical entity that appears to be related to a class of piperidine carboxamide derivatives. These compounds are of interest due to their potential biological activities. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures and activities described that it may have been synthesized as part of a medicinal chemistry program targeting various biological pathways.
Synthesis Analysis
The synthesis of related piperidine carboxamide derivatives typically involves multi-step organic reactions. For instance, the paper titled "Discovery of 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase" describes the identification of triazine-piperidine carboxamide inhibitors through high-throughput screening and subsequent lead optimization . Although the specific synthesis of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-(2-(trifluoromethyl)phenyl)piperidine-3-carboxamide is not detailed, similar synthetic routes may involve the formation of the piperidine ring, introduction of the carboxamide group, and attachment of the pyridazinyl and trifluoromethylphenyl moieties through various coupling reactions.
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is characterized by the presence of a piperidine ring, a carboxamide functional group, and various substituents that can modulate the compound's biological activity. The triazine heterocycle, as mentioned in the first paper, is critical for potency and selectivity . By analogy, the pyridazinyl group in the compound of interest may play a similar role in its biological activity, potentially interacting with target proteins through hydrogen bonding or pi-stacking interactions.
Chemical Reactions Analysis
Piperidine carboxamides can undergo a variety of chemical reactions, depending on their substituents. The second paper describes reactions involving N-1-naphthyl-3-oxobutanamide, which, while not the same, suggests that related compounds can participate in cyclization reactions, reactions with hydrazine hydrate, and undergo saponification, among others . These reactions are often used to further derivatize the core structure or to introduce additional functional groups that can enhance the compound's biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides, such as solubility, stability, and lipophilicity, are influenced by their molecular structure. The presence of a trifluoromethyl group, as seen in the compound of interest, typically increases lipophilicity, which can affect the compound's oral bioavailability and metabolic stability. The phenyl group substitution mentioned in the first paper was found to be important for reducing clearance and establishing good oral exposure . These properties are crucial for the development of a drug candidate, as they determine the compound's behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Aktivität
1-(1-Methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(Trifluormethyl)phenyl]piperidin-3-carboxamid wurde als Ziel und Blocker der AP-1-vermittelten Luciferase-Aktivität identifiziert. Dies deutet darauf hin, dass es eine anti-inflammatorische Funktion hat . AP-1 ist ein Transkriptionsfaktor, der an der Regulierung von Immunantworten und Entzündungen beteiligt ist. Durch die Hemmung von AP-1 könnte diese Verbindung ein therapeutisches Potenzial für die Behandlung von entzündlichen Erkrankungen haben.
Wirkmechanismus
Target of Action
The primary target of the compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide is AP-1 . AP-1 is a transcription factor that regulates gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide interacts with its target AP-1 by blocking its mediated luciferase activity . This implies that the compound has an anti-inflammatory function .
Biochemical Pathways
The compound 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide affects the AP-1 pathway . The downstream effects of this interaction include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities .
Pharmacokinetics
It is soluble in dmso, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are likely due to its interaction with AP-1 and the subsequent changes in gene expression .
Action Environment
It is known that the compound is stable at room temperature and under nitrogen
Eigenschaften
IUPAC Name |
1-(1-methyl-6-oxopyridazin-3-yl)-N-[2-(trifluoromethyl)phenyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-24-16(26)9-8-15(23-24)25-10-4-5-12(11-25)17(27)22-14-7-3-2-6-13(14)18(19,20)21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRCWWCCKXSQPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)N2CCCC(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-methylphenyl)sulfonylamino]-N-[4-[[4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]methyl]phenyl]benzamide](/img/structure/B2501080.png)

![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)
![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)

![4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)-1-(p-tolyl)pyrrolidin-2-one](/img/structure/B2501092.png)


![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2501096.png)
![5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2501097.png)